![molecular formula C14H21Br2N2+ B1230533 Bromhexine(1+)](/img/structure/B1230533.png)
Bromhexine(1+)
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Overview
Description
Bromhexine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of bromhexine. It is the major species at pH 7.3. It is a conjugate acid of a bromhexine.
Scientific Research Applications
Mucoactive Activity and Clinical Efficacy
Bromhexine, derived from the Adhatoda vasica plant, has been extensively studied for its mucoactive activity in respiratory conditions. It enhances mucus secretion and modifies its physicochemical characteristics, leading to increased mucociliary clearance and reduced cough. Clinical studies, mainly in patients with chronic bronchitis, have demonstrated its efficacy in improving respiratory symptoms. Additionally, it has been observed to amplify the actions of co-administered antibiotics (Zanasi, Mazzolini, & Kantar, 2017).
COVID-19 Treatment
Bromhexine has been explored as a potential treatment option for COVID-19. A randomized clinical trial found significant reductions in ICU admissions, intubation, and death in COVID-19 patients treated with bromhexine compared to standard therapy (Ansarin et al., 2020). Another study highlighted its potential antiviral mechanism against COVID-19 by inhibiting the TMPRSS2 protease, suggesting its role in prevention, treatment, and prognosis of COVID-19 (Yang et al., 2020).
Sjögren's Syndrome
Bromhexine has been investigated for its effect in Sjögren's syndrome-like disease in animal models. However, a study involving NOD mice showed that bromhexine therapy did not alter the development or severity of this autoimmune sialoadenitis (Nanni et al., 1997).
Drug Delivery Systems
Cyclodextrins have been used to increase the solubility of bromhexine, which is a mucolytic agent with low aqueous solubility. This approach aims to enhance the therapeutic doses of bromhexine in solution for effective drug delivery (Stojanov, Nielsen, & Larsen, 2012).
properties
Product Name |
Bromhexine(1+) |
---|---|
Molecular Formula |
C14H21Br2N2+ |
Molecular Weight |
377.14 g/mol |
IUPAC Name |
(2-amino-3,5-dibromophenyl)methyl-cyclohexyl-methylazanium |
InChI |
InChI=1S/C14H20Br2N2/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3/p+1 |
InChI Key |
OJGDCBLYJGHCIH-UHFFFAOYSA-O |
SMILES |
C[NH+](CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2 |
Canonical SMILES |
C[NH+](CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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